molecular formula C9H10Cl2OS B14771249 (3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane

(3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane

Cat. No.: B14771249
M. Wt: 237.15 g/mol
InChI Key: FRSNQUULWCOJPN-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10Cl2OS and a molecular weight of 237.15 g/mol It is characterized by the presence of dichloro, ethoxy, and methylsulfane groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane typically involves the reaction of 3,5-dichloro-4-ethoxyphenol with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the sulfane group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-ethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved may include oxidative stress, disruption of cellular membranes, or interference with metabolic processes .

Properties

Molecular Formula

C9H10Cl2OS

Molecular Weight

237.15 g/mol

IUPAC Name

1,3-dichloro-2-ethoxy-5-methylsulfanylbenzene

InChI

InChI=1S/C9H10Cl2OS/c1-3-12-9-7(10)4-6(13-2)5-8(9)11/h4-5H,3H2,1-2H3

InChI Key

FRSNQUULWCOJPN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)SC)Cl

Origin of Product

United States

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